
7-Methoxy-3-pentyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .
Scientific Research Applications
7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
- 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
- 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene
Uniqueness
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
Properties
CAS No. |
66339-10-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
7-methoxy-3-pentyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3 |
InChI Key |
GWWJRIYTDDYEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(CC1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




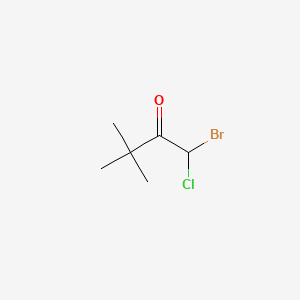
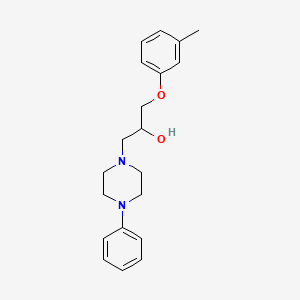

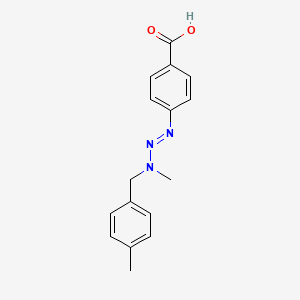
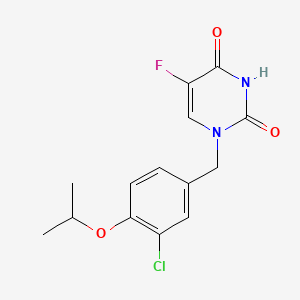
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
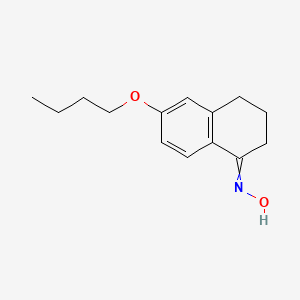
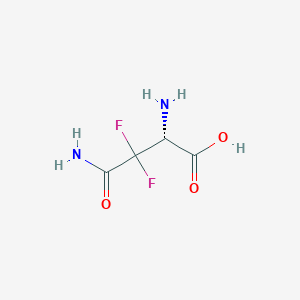


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
